molecular formula C12H10BrNO2S B189666 Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate CAS No. 53101-02-3

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Cat. No.: B189666
CAS No.: 53101-02-3
M. Wt: 312.18 g/mol
InChI Key: XGCLHKIDYQWOAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate typically involves the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 4-(4-bromophenyl)thiazole-2-carboxaldehyde. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Scientific Research Applications

Pharmaceutical Development

Anticancer and Anti-inflammatory Agents
Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a critical intermediate in synthesizing several pharmaceuticals, particularly those targeting cancer and inflammation. Research has demonstrated its efficacy in developing compounds that inhibit specific cancer cell lines and reduce inflammatory responses. For instance, studies have shown that derivatives of thiazole compounds exhibit promising activity against various cancer types, including breast and colon cancers .

Case Study: SIRT2 Inhibitors
Recent research highlighted the discovery of thiazole-based SIRT2 inhibitors with significant anticancer properties. One compound demonstrated an IC50 value of 17.3 μM, indicating potential for further development as a therapeutic agent .

Agricultural Chemistry

Pesticide Formulations
In agricultural applications, this compound is utilized in formulating agrochemicals aimed at pest control. Its effectiveness in enhancing crop protection has been documented, leading to increased agricultural productivity. The compound's ability to disrupt pest metabolic pathways makes it a valuable component in sustainable agriculture practices .

Material Science

Development of Advanced Materials
The compound plays a role in creating novel materials with enhanced properties such as thermal stability and chemical resistance. These materials are beneficial for various applications, including coatings and plastics. The unique structural characteristics of this compound allow for modifications that improve material performance under extreme conditions .

Biochemical Research

Biological Pathways and Mechanisms
Researchers employ this compound to investigate biological pathways and mechanisms. This research contributes to understanding disease mechanisms and identifying new therapeutic targets. The compound's interactions with enzymes and other biological molecules provide insights into metabolic processes, aiding drug design efforts .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound serves as a standard reference material in various analytical methods. Its use ensures accuracy and reliability in detecting and quantifying related compounds, which is crucial for quality control in pharmaceutical production .

Summary Table of Applications

Application AreaDescription
Pharmaceuticals Key intermediate for anticancer and anti-inflammatory agents; SIRT2 inhibitors research
Agricultural Chemistry Used in pesticide formulations for effective pest control
Material Science Development of advanced materials with improved thermal stability and chemical resistance
Biochemical Research Studies biological pathways; aids in drug design
Analytical Chemistry Standard reference material for accurate chemical analyses

Biological Activity

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article examines its pharmacological properties, including anticancer, antiviral, and antimicrobial activities, supported by various studies and data.

Chemical Structure

This compound features a thiazole ring, which is known for its presence in many biologically active compounds. The structure can be represented as follows:

C1H1O2SC1H1BrC1H1\text{C}_1\text{H}_1\text{O}_2\text{S}\text{C}_1\text{H}_1\text{Br}\text{C}_1\text{H}_1

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Key Findings:

  • In Vitro Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colorectal cancer), and PC-3 (prostate cancer). Results indicated that it exhibits significant antiproliferative activity, with IC50 values ranging from 10 to 30 µM depending on the cell line tested .
  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and proliferation .

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against flaviviruses.

Key Findings:

  • Antiflaviviral Activity : In studies focused on flavivirus infections, derivatives of phenylthiazoles were shown to inhibit viral replication effectively. While specific data on this compound's activity against flaviviruses is limited, structural analogs suggest potential efficacy due to the thiazole moiety's ability to interact with viral proteins .
  • Selectivity Index : Compounds similar in structure have demonstrated high selectivity indices (TI) in antiviral assays, indicating a favorable therapeutic window .

Antimicrobial Activity

The antimicrobial properties of this compound were assessed against various pathogenic bacteria and fungi.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values as low as 0.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity .
  • Time-Kill Assays : In time-kill assays, the compound exhibited bactericidal effects within 24 hours of exposure, further supporting its potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Modifications at specific positions on the thiazole ring and the phenyl group can significantly enhance or diminish activity.

ModificationEffect on Activity
Bromination at para positionIncreases anticancer potency
Alkyl substitution on thiazoleEnhances antimicrobial efficacy
Alteration of ester groupImpacts antiviral selectivity

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

  • Anticancer Trials : A phase II trial involving a thiazole derivative similar to this compound showed promising results in patients with advanced breast cancer, leading to further exploration in combination therapies .
  • Antiviral Research : A study examining the effects of thiazole compounds on dengue virus indicated that modifications could lead to enhanced antiviral properties without increasing toxicity .
  • Antimicrobial Investigations : Clinical isolates of resistant bacterial strains were treated with thiazole derivatives, resulting in significant reductions in bacterial load, suggesting potential applications in treating antibiotic-resistant infections .

Properties

IUPAC Name

ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCLHKIDYQWOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356441
Record name Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53101-02-3
Record name Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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